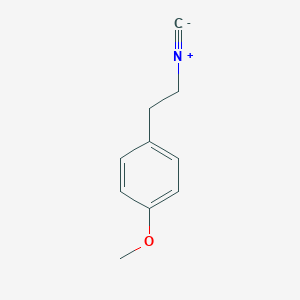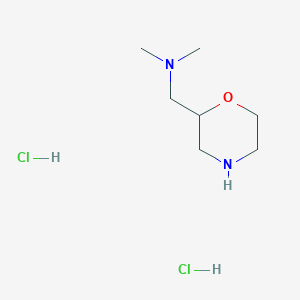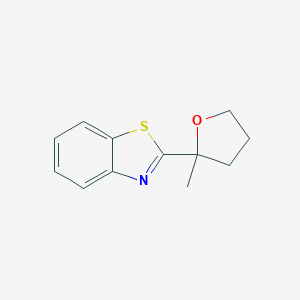
2-(2-Methyloxolan-2-yl)-1,3-benzothiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-Methyloxolan-2-yl)-1,3-benzothiazole is a chemical compound that has attracted significant attention in scientific research due to its unique properties. It is a heterocyclic compound that contains a benzothiazole ring and a 2-methyloxolane group. This compound has been found to exhibit various biological activities, making it a promising candidate for drug development.
Mecanismo De Acción
The mechanism of action of 2-(2-Methyloxolan-2-yl)-1,3-benzothiazole is not fully understood. However, studies have shown that it inhibits the activity of various enzymes and signaling pathways that are involved in inflammation and cancer progression. It has also been found to induce apoptosis in cancer cells.
Efectos Bioquímicos Y Fisiológicos
Studies have shown that 2-(2-Methyloxolan-2-yl)-1,3-benzothiazole has a significant effect on various biochemical and physiological processes. It has been found to reduce the production of pro-inflammatory cytokines and chemokines, which play a crucial role in the pathogenesis of various inflammatory diseases. This compound has also been found to inhibit the growth and proliferation of cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 2-(2-Methyloxolan-2-yl)-1,3-benzothiazole is its potent biological activity. This makes it a promising candidate for drug development. However, one of the limitations of this compound is its low solubility in water, which can make it challenging to work with in lab experiments.
Direcciones Futuras
There are several future directions for research on 2-(2-Methyloxolan-2-yl)-1,3-benzothiazole. One of the areas of interest is its potential use in the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. Another area of interest is its use in cancer therapy, either alone or in combination with other drugs. Further research is also needed to understand the mechanism of action of this compound and its potential side effects.
Métodos De Síntesis
The synthesis of 2-(2-Methyloxolan-2-yl)-1,3-benzothiazole involves the reaction of 2-chloro-1,3-benzothiazole with 2-methyloxolane in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions, and the product is obtained in good yield after purification.
Aplicaciones Científicas De Investigación
2-(2-Methyloxolan-2-yl)-1,3-benzothiazole has been extensively studied for its biological activities. It has been found to exhibit potent anti-inflammatory, anti-tumor, and anti-microbial activities. This compound has also been reported to have a positive effect on bone formation and repair.
Propiedades
Número CAS |
120822-01-7 |
|---|---|
Nombre del producto |
2-(2-Methyloxolan-2-yl)-1,3-benzothiazole |
Fórmula molecular |
C12H13NOS |
Peso molecular |
219.3 g/mol |
Nombre IUPAC |
2-(2-methyloxolan-2-yl)-1,3-benzothiazole |
InChI |
InChI=1S/C12H13NOS/c1-12(7-4-8-14-12)11-13-9-5-2-3-6-10(9)15-11/h2-3,5-6H,4,7-8H2,1H3 |
Clave InChI |
DNSVNOXMZAJDJY-UHFFFAOYSA-N |
SMILES |
CC1(CCCO1)C2=NC3=CC=CC=C3S2 |
SMILES canónico |
CC1(CCCO1)C2=NC3=CC=CC=C3S2 |
Sinónimos |
Benzothiazole, 2-(tetrahydro-2-methyl-2-furanyl)- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



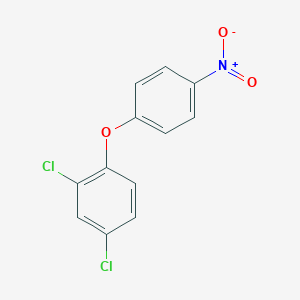
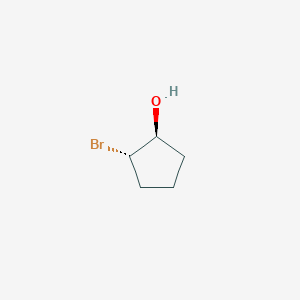
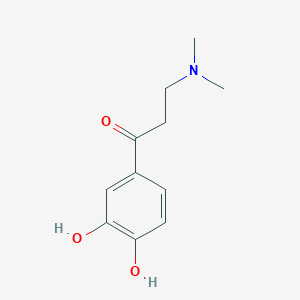

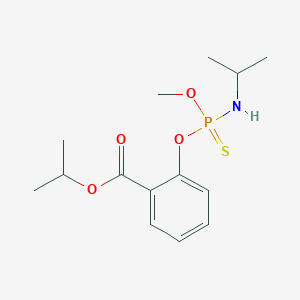
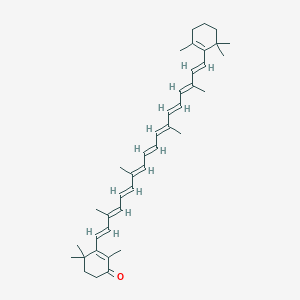
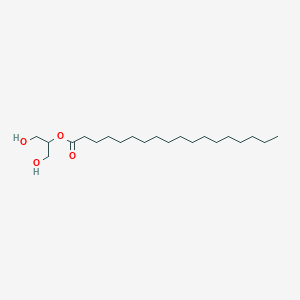
![(2S)-1-[(2S)-6-amino-2-[hydroxy(4-phenylbutyl)phosphoryl]oxyhexanoyl]-2,3-dihydroindole-2-carboxylic acid](/img/structure/B51692.png)
![4-Isothiocyanatophenyl 4-pentylbicyclo[2.2.2]octane-1-carboxylate](/img/structure/B51693.png)
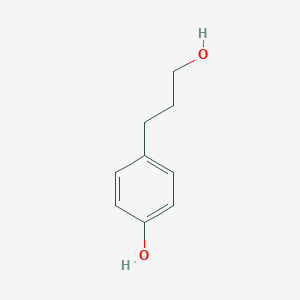
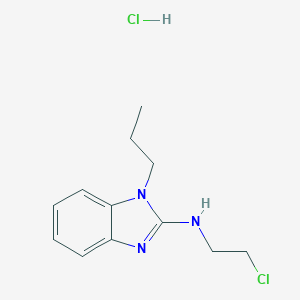
![6-[4-(4-Cyanophenyl)phenoxy]hexyl methacrylate](/img/structure/B51697.png)
